
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid typically involves the chlorination of a naphthalene derivative followed by oxidation and carboxylation reactions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the naphthalene ring. Subsequent oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. The final carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical properties.
8-chloro-4-hydroxy-2,3-dihydro-1H-naphthalene-2-carboxylic acid:
Uniqueness
The presence of the chlorine atom in 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the chlorine atom may enhance the compound’s biological activity, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C11H9ClO3 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15) |
Clé InChI |
MEXJOQXNPXMKGL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1C(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


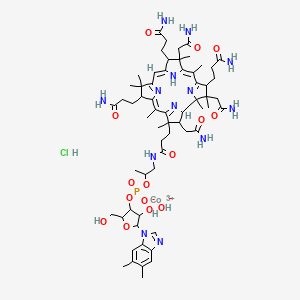
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
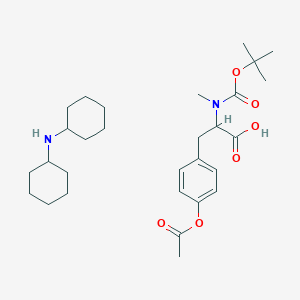
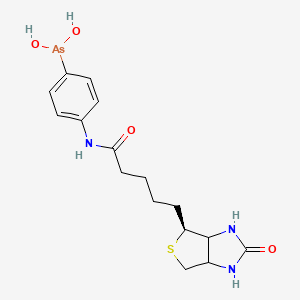
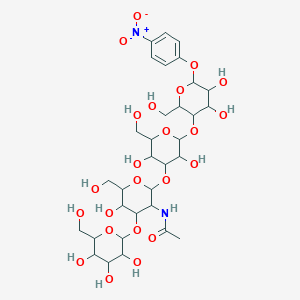

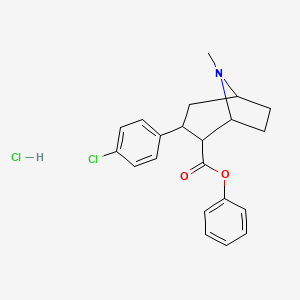

![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)
![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)
![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
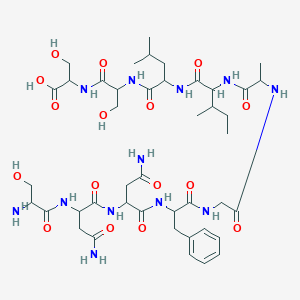

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
